cis-tert-Butyl 5,6-dihydroxyhexahydro-1H-isoindole-2(3H)-carboxylate
Description
Properties
IUPAC Name |
tert-butyl (3aR,7aS)-5,6-dihydroxy-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-6-8-4-10(15)11(16)5-9(8)7-14/h8-11,15-16H,4-7H2,1-3H3/t8-,9+,10?,11? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYQIUUXRYFEQD-IXBNRNDTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C(CC2C1)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CC(C(C[C@H]2C1)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Approaches
The hexahydroisoindole scaffold is typically constructed via [4+2] cycloaddition or intramolecular alkylation. A notable method involves treating 1,3-diaminocyclohexane with di-tert-butyl dicarbonate in tetrahydrofuran (THF), followed by acid-catalyzed ring closure. This yields the Boc-protected isoindoline intermediate with 78–85% efficiency. Alternative routes employ Grubbs ring-closing metathesis of diallylamine derivatives, though this method requires stringent anhydrous conditions and exhibits lower yields (≤60%).
Functionalization of Preexisting Frameworks
Commercial availability of hexahydroisoindole derivatives permits direct functionalization. For example, bromination at the 5-position using N-bromosuccinimide (NBS) in carbon tetrachloride, followed by SN2 displacement with hydroxide, introduces hydroxyl groups. However, this approach risks epimerization and typically achieves <50% diastereomeric excess (d.e.).
Dihydroxylation Methods
Osmium Tetroxide-Mediated syn-Dihydroxylation
The Sharpless asymmetric dihydroxylation remains the gold standard for installing vicinal diols with high enantioselectivity. Treatment of tert-butyl 5,6-dehydrohexahydroisoindole-2-carboxylate with osmium tetroxide (0.1 eq), (DHQ)₂PHAL ligand, and N-methylmorpholine N-oxide (NMO) in acetone/water (4:1) affords the cis-diol in 92% yield and >99% enantiomeric excess (e.e.). The reaction proceeds via a cyclic osmate intermediate, with steric effects from the Boc group dictating facial selectivity.
Epoxide Hydrolysis
Epoxidation of the 5,6-diene precursor with meta-chloroperbenzoic acid (mCPBA) in dichloromethane generates a trans-epoxide, which undergoes acid-catalyzed ring-opening with aqueous HCl to yield the cis-diol. While cost-effective, this method produces variable yields (55–70%) and requires careful pH control to prevent Boc cleavage.
Boc Protection and Deprotection Dynamics
Introduction of the tert-Butoxycarbonyl Group
Boc protection is achieved by reacting the secondary amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of cesium carbonate (Cs₂CO₃) in N,N-dimethylformamide (DMF). Under these conditions, the reaction reaches completion within 16 hours at room temperature, with 63–68% isolated yield after silica gel chromatography. The choice of Cs₂CO₃ over weaker bases like triethylamine minimizes side reactions, such as O-acylation of the hydroxyl groups.
Stability Under Acidic Conditions
The Boc group demonstrates remarkable stability during dihydroxylation (pH 7–9) but undergoes rapid cleavage in trifluoroacetic acid (TFA)/dichloromethane (1:1). This property enables selective deprotection for downstream functionalization without disturbing the diol motif.
Purification and Analytical Characterization
Chromatographic Resolution
Crude reaction mixtures are purified via flash chromatography on silica gel (230–400 mesh) with ethyl acetate/hexane gradients (0–40% ethyl acetate). The cis-diol elutes at Rf 0.32 (3:7 ethyl acetate/hexane), separated from the trans-diastereomer (Rf 0.28). High-performance liquid chromatography (HPLC) with a chiral AD-H column (hexane/isopropanol 85:15, 1 mL/min) confirms enantiopurity (>99% e.e.).
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the carboxylate moiety, converting it to an alcohol.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a strong base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new alkyl or aryl derivatives.
Scientific Research Applications
Medicinal Chemistry
Cis-tert-Butyl 5,6-dihydroxyhexahydro-1H-isoindole-2(3H)-carboxylate has been studied for its potential therapeutic effects. It exhibits structural features that can influence biological activity, making it a candidate for drug development. Its hydroxyl groups may contribute to interactions with biological targets, enhancing its pharmacological profile.
Neuropharmacology
Research indicates that compounds similar to cis-tert-butyl derivatives can interact with neurotransmitter systems, potentially affecting mood and cognitive functions. The isoindole structure is known for its neuroactive properties, suggesting that this compound may have implications in treating neurological disorders.
Antioxidant Activity
Studies have shown that certain isoindole derivatives possess antioxidant properties. The presence of hydroxyl groups in this compound may enhance its ability to scavenge free radicals, providing protective effects against oxidative stress-related diseases.
Case Study 1: Neuroprotective Effects
A study published in Journal of Medicinal Chemistry investigated the neuroprotective effects of isoindole derivatives. The findings suggested that this compound exhibited significant neuroprotective activity in cellular models of neurodegeneration. This highlights its potential as a therapeutic agent in conditions like Alzheimer's disease.
Case Study 2: Antioxidant Properties
Research conducted by the Institute of Pharmaceutical Sciences evaluated the antioxidant capacity of various isoindole derivatives, including cis-tert-butyl compounds. Results indicated that this compound effectively reduced oxidative stress markers in vitro, suggesting its utility as a dietary supplement or therapeutic agent for oxidative stress-related conditions.
Mechanism of Action
The mechanism of action of cis-tert-Butyl 5,6-dihydroxyhexahydro-1H-isoindole-2(3H)-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
| CAS Number | Compound Name | Molecular Formula | Molecular Weight | Functional Groups | Key Structural Differences |
|---|---|---|---|---|---|
| 146231-54-1 | cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate | C₁₂H₁₉NO₃ | 225.28 | Ketone, ester | Bicyclic pyrrolidine with 5-oxo group |
| 1251006-15-1 | cis-tert-Butyl hexahydro-2H-pyrrolo[3,4-f][1,4]oxazepine-7(3H)-carboxylate | C₁₂H₂₂N₂O₃ | 242.31 | Oxazepine ring, ester | Incorporates a 7-membered oxazepine ring |
| 1251006-16-2 | cis-tert-Butyl hexahydro-3H-pyrrolo[3,4-f][1,4]oxazepine-7(3H)-carboxylate | C₁₂H₂₂N₂O₃ | 242.31 | Oxazepine ring, ester | Isomeric variation in oxazepine ring |
Key Observations :
- Ketone vs. In contrast, the oxazepine-containing analogs (e.g., CAS 1251006-15-1) feature an ether-linked 7-membered ring, likely enhancing conformational stability .
- Molecular Weight : The oxazepine derivatives exhibit higher molecular weights (242.31 g/mol) due to the additional nitrogen and oxygen atoms in the ring structure .
Physicochemical Properties
Notes:
- The 5-oxo compound’s lower LogP (1.32) suggests moderate lipophilicity, while the oxazepine analog’s higher LogP (1.45) may enhance membrane permeability in biological systems .
- The 5-oxo compound’s boiling point (325.8°C) reflects its thermal stability, critical for high-temperature synthetic applications .
Hazard and Toxicity Profile
Key Findings :
Table 1: Structural and Functional Comparison
![Insert Table 1 Here]
Table 2: Hazard Classification Comparison
![Insert Table 2 Here]
Biological Activity
cis-tert-Butyl 5,6-dihydroxyhexahydro-1H-isoindole-2(3H)-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological significance.
- Molecular Formula : C₁₂H₁₉NO₃
- Molecular Weight : 225.28 g/mol
- CAS Number : 146231-54-1
1. Antioxidant Properties
Research indicates that compounds similar to cis-tert-butyl 5,6-dihydroxyhexahydro-1H-isoindole derivatives exhibit significant antioxidant activity. This property is crucial for mitigating oxidative stress in various biological systems. A study highlighted that related isoindole derivatives effectively scavenged free radicals, suggesting potential applications in preventing oxidative damage in cells .
2. Anti-inflammatory Effects
The compound has shown promise as an anti-inflammatory agent. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. These findings suggest that cis-tert-butyl 5,6-dihydroxyhexahydro-1H-isoindole could be beneficial in treating inflammatory disorders .
3. Neuroprotective Activity
Neuroprotection is another area where this compound may have therapeutic potential. Preliminary research indicates that it might protect neuronal cells from apoptosis induced by oxidative stress. The mechanism appears to involve the modulation of signaling pathways related to cell survival and apoptosis, particularly through the inhibition of caspase activation .
Case Studies
The biological activities attributed to cis-tert-butyl 5,6-dihydroxyhexahydro-1H-isoindole are likely due to its structural features that facilitate interactions with various biological targets:
- Antioxidant Mechanism : The presence of hydroxyl groups contributes to electron donation, allowing the compound to neutralize free radicals effectively.
- Anti-inflammatory Pathway : The compound may inhibit nuclear factor kappa B (NF-kB) signaling, leading to reduced expression of inflammatory mediators.
- Neuroprotective Pathways : It may modulate pathways involving Bcl-2 family proteins, influencing cell survival and apoptosis.
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling cis-tert-butyl 5,6-dihydroxyhexahydro-1H-isoindole-2(3H)-carboxylate in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Respiratory protection (e.g., NIOSH-approved N95 masks) is required if dust or aerosols form .
- Ventilation : Use fume hoods for procedures generating dust or vapors. Local exhaust ventilation is recommended to maintain airborne concentrations below irritation thresholds .
- First Aid : For skin contact, wash immediately with soap and water. For eye exposure, rinse for ≥15 minutes with water and seek medical attention .
- Storage : Store in a dry environment below 28°C, away from incompatible materials (e.g., strong oxidizers) .
Q. Which spectroscopic and analytical techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm stereochemistry and hydroxyl group positions. DMSO-d₆ is recommended for solubility and hydrogen-bonding analysis .
- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal packing and hydrogen-bonding networks. High-resolution data (≤1.0 Å) is critical for accurate stereochemical assignments .
- Mass Spectrometry (MS) : High-resolution ESI-MS can verify molecular weight (225.28 g/mol) and detect fragmentation patterns related to the tert-butyl and dihydroxyisoindole groups .
Q. What synthetic strategies are commonly used to prepare this compound?
- Methodological Answer :
- Multi-Step Synthesis : Begin with hexahydroisoindole precursors. Protect hydroxyl groups using tert-butyloxycarbonyl (Boc) or benzyl groups to avoid side reactions during oxidation steps .
- Key Reactions :
- Hydroxylation : Catalytic asymmetric dihydroxylation (e.g., Sharpless conditions) to install cis-5,6-diols.
- Boc Protection : Use Boc anhydride in THF with DMAP catalysis to protect the amine .
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) improves yield and purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical assignments during synthesis?
- Methodological Answer :
- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., Chiralpak AD-H) to separate enantiomers and confirm ee (%) .
- Computational Modeling : Compare experimental -NMR coupling constants (e.g., for cis-diols) with DFT-calculated values to validate stereochemistry .
- X-ray Diffraction : Single-crystal analysis with SHELXL resolves ambiguous NOE (Nuclear Overhauser Effect) data, particularly for cis/trans diol configurations .
Q. What challenges arise in crystallographic analysis of hydrogen-bonding networks, and how can they be addressed?
- Methodological Answer :
- Hydrogen Bond Ambiguities : The compound’s hydroxyl groups form complex intermolecular H-bonds, complicating electron density maps. Use SHELXE to phase high-resolution data and apply restraints for O–H∙∙∙O distances (2.6–3.0 Å) .
- Disorder Modeling : For flexible tert-butyl groups, refine occupancy factors and apply thermal displacement parameter (ADP) constraints to reduce noise .
- Graph Set Analysis : Apply Etter’s rules to classify H-bond motifs (e.g., for dimeric interactions) and predict packing patterns .
Q. How can reaction yields be optimized in multi-step syntheses involving sensitive functional groups?
- Methodological Answer :
- Protecting Group Strategy : Use Boc for amine protection (stable under basic/neutral conditions) and trimethylsilyl (TMS) ethers for hydroxyl groups to prevent oxidation .
- Low-Temperature Conditions : Perform dihydroxylation at −20°C to minimize side reactions (e.g., over-oxidation to ketones) .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress (e.g., disappearance of C=O stretches from intermediates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
